molecular formula C22H21ClN4O2 B11933074 Nvs-bet-1

Nvs-bet-1

Cat. No.: B11933074
M. Wt: 408.9 g/mol
InChI Key: PXGREUPWZAUELV-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NVS-BET-1 is a novel compound that functions as a BET bromodomain inhibitor. It specifically targets the BRD4 protein, which is involved in regulating gene expression by recognizing acetylated lysine residues on histone proteins. This compound has shown potential in regulating keratinocyte plasticity and has been a subject of interest in various scientific research fields .

Preparation Methods

The synthesis of NVS-BET-1 involves several steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:

Chemical Reactions Analysis

NVS-BET-1 undergoes various chemical reactions, including:

Scientific Research Applications

NVS-BET-1 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a tool compound to study the role of BET bromodomains in gene regulation.

    Biology: It helps in understanding the mechanisms of cell differentiation and proliferation.

    Medicine: this compound is being investigated for its potential therapeutic applications in treating diseases like cancer, inflammation, and cardiovascular diseases.

    Industry: It is used in the development of new drugs and therapeutic agents

Mechanism of Action

NVS-BET-1 exerts its effects by inhibiting the BET bromodomains, specifically targeting the BRD4 protein. This inhibition prevents the recognition of acetylated lysine residues on histone proteins, thereby disrupting the regulation of gene expression. The molecular targets and pathways involved include the acetylation of histones and the recruitment of transcriptional machinery to specific gene promoters .

Comparison with Similar Compounds

NVS-BET-1 is unique compared to other BET bromodomain inhibitors due to its specific chemical structure and high selectivity for BRD4. Similar compounds include:

This compound stands out due to its specific targeting and regulatory effects on keratinocyte plasticity, making it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C22H21ClN4O2

Molecular Weight

408.9 g/mol

IUPAC Name

(4R)-4-(4-chlorophenyl)-1-cyclopropyl-5-(1,5-dimethyl-6-oxopyridin-3-yl)-3-methyl-4H-pyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H21ClN4O2/c1-12-10-17(11-25(3)21(12)28)26-19(14-4-6-15(23)7-5-14)18-13(2)24-27(16-8-9-16)20(18)22(26)29/h4-7,10-11,16,19H,8-9H2,1-3H3/t19-/m1/s1

InChI Key

PXGREUPWZAUELV-LJQANCHMSA-N

Isomeric SMILES

CC1=CC(=CN(C1=O)C)N2[C@@H](C3=C(C2=O)N(N=C3C)C4CC4)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC(=CN(C1=O)C)N2C(C3=C(C2=O)N(N=C3C)C4CC4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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